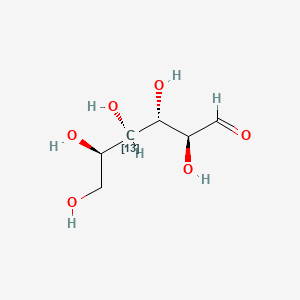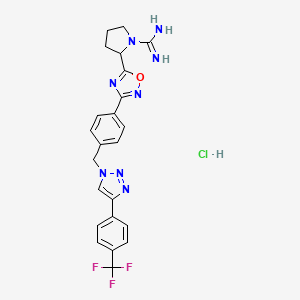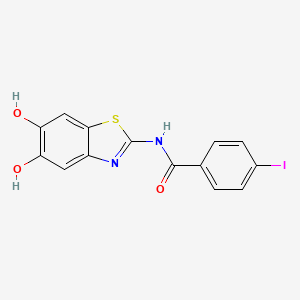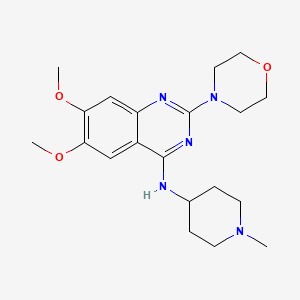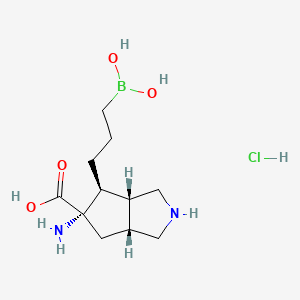
ARG1-IN-1 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ARG1-IN-1 (hydrochloride) is a potent inhibitor of human arginase 1, exhibiting an inhibitory concentration (IC50) value of 29 nanomolar . Arginase 1 is an enzyme involved in the urea cycle, catalyzing the hydrolysis of arginine to ornithine and urea.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ARG1-IN-1 (hydrochloride) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds involve the use of boronic acids, amines, and various coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for ARG1-IN-1 (hydrochloride) are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis, purification, and crystallization techniques .
化学反应分析
Types of Reactions
ARG1-IN-1 (hydrochloride) primarily undergoes hydrolysis reactions due to the presence of the hydrochloride group. It may also participate in substitution reactions, particularly involving the functional groups attached to the core structure .
Common Reagents and Conditions
Common reagents used in the reactions involving ARG1-IN-1 (hydrochloride) include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of ARG1-IN-1 (hydrochloride) depend on the specific reagents and conditions used. Hydrolysis reactions typically yield the free base form of the compound, while substitution reactions may result in modified derivatives with different functional groups .
科学研究应用
ARG1-IN-1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, ARG1-IN-1 (hydrochloride) is used as a tool compound to study the inhibition of arginase 1 and its effects on various biochemical pathways .
Biology
In biological research, this compound is utilized to investigate the role of arginase 1 in cellular processes, including cell proliferation, differentiation, and immune responses .
Medicine
In medical research, ARG1-IN-1 (hydrochloride) is explored for its potential therapeutic applications in cancer treatment and immunotherapy. It has shown promise in reducing tumor growth and enhancing the efficacy of immune checkpoint inhibitors .
Industry
In the industrial sector, ARG1-IN-1 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting arginase 1 .
作用机制
ARG1-IN-1 (hydrochloride) exerts its effects by inhibiting the activity of arginase 1, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . By inhibiting arginase 1, this compound reduces the availability of ornithine and urea, which are essential for various cellular processes. The inhibition of arginase 1 also leads to increased levels of arginine, which can enhance immune responses and reduce tumor growth .
相似化合物的比较
ARG1-IN-1 (hydrochloride) is unique in its high potency and selectivity for arginase 1 inhibition . Similar compounds include:
BEC hydrochloride: A competitive arginase inhibitor with an inhibitory concentration (IC50) value of 0.31 micromolar for arginase II.
nor-NOHA monoacetate: A highly potent and selective arginase inhibitor used to study cardiovascular and obstructive airway diseases.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications .
属性
分子式 |
C11H22BClN2O4 |
|---|---|
分子量 |
292.57 g/mol |
IUPAC 名称 |
(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H21BN2O4.ClH/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18;/h7-9,14,17-18H,1-6,13H2,(H,15,16);1H/t7-,8+,9-,11-;/m0./s1 |
InChI 键 |
FZUNIIGBGINRPR-BPJDKYJYSA-N |
手性 SMILES |
B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O.Cl |
规范 SMILES |
B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



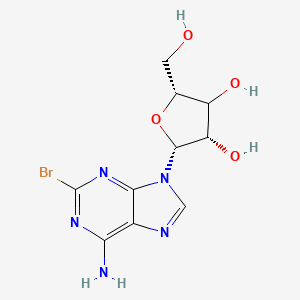
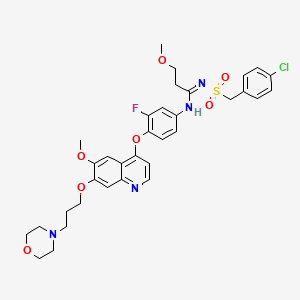

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
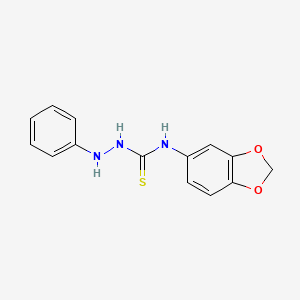
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

